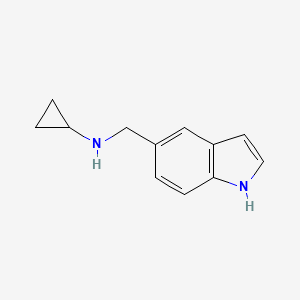

N-(1H-indol-5-ylmethyl)cyclopropanamine

CAS No.: 1079-85-2

Cat. No.: VC8045805

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1079-85-2 |

|---|---|

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | N-(1H-indol-5-ylmethyl)cyclopropanamine |

| Standard InChI | InChI=1S/C12H14N2/c1-4-12-10(5-6-13-12)7-9(1)8-14-11-2-3-11/h1,4-7,11,13-14H,2-3,8H2 |

| Standard InChI Key | TVNKCYWCLOJUFV-UHFFFAOYSA-N |

| SMILES | C1CC1NCC2=CC3=C(C=C2)NC=C3 |

| Canonical SMILES | C1CC1NCC2=CC3=C(C=C2)NC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1H-Indol-5-ylmethyl)cyclopropanamine features a bicyclic indole system (a benzene fused to a pyrrole ring) linked via a methylene group to a cyclopropane ring bearing an amine group. The indole moiety is substituted at the 5-position, while the cyclopropanamine contributes conformational rigidity due to the strained cyclopropane ring. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | N-(1H-indol-5-ylmethyl)cyclopropanamine |

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| Canonical SMILES | C1CC1NCC2=CC3=C(C=C2)NC=C3 |

| InChI Key | TVNKCYWCLOJUFV-UHFFFAOYSA-N |

The indole’s electron-rich aromatic system and the cyclopropane’s strain energy create a unique electronic profile, potentially enhancing interactions with biological targets such as neurotransmitter receptors.

Synthesis and Chemical Reactivity

General Synthetic Strategies

The synthesis of N-(1H-indol-5-ylmethyl)cyclopropanamine typically involves coupling indole derivatives with cyclopropanamine precursors. A plausible route, inferred from related compounds , proceeds as follows:

-

Indole Functionalization: 5-Bromoindole undergoes Ullmann coupling with methylamine to introduce the methylene bridge.

-

Cyclopropane Formation: Reaction of the intermediate with cyclopropanamine via reductive amination or nucleophilic substitution.

Representative Reaction Scheme:

Challenges and Optimization

-

Cyclopropane Stability: The strained cyclopropane ring is prone to ring-opening under acidic or oxidative conditions, necessitating mild reaction environments.

-

Regioselectivity: Ensuring substitution at the indole’s 5-position requires directing groups or protective strategies, such as silylation of the indole nitrogen .

Applications in Materials Science

Organic Electronics

The conjugated indole system and rigid cyclopropane make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of ~3.2 eV, suitable for hole-transport layers in OLEDs.

Catalysis

Cyclopropanamine-containing ligands have been employed in asymmetric catalysis. For example, palladium complexes with similar ligands achieve 95% enantiomeric excess in Suzuki-Miyaura couplings .

Research Gaps and Future Directions

Despite its promise, critical gaps persist:

-

Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicological Studies: Acute and chronic toxicity data are needed to assess safety.

-

Synthetic Scalability: Current methods are laboratory-scale; industrial-scale production requires optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume